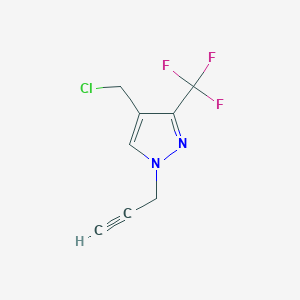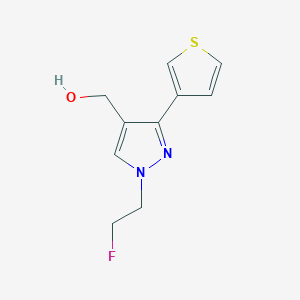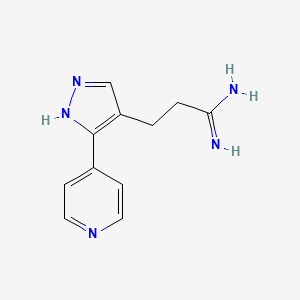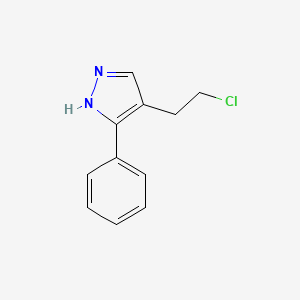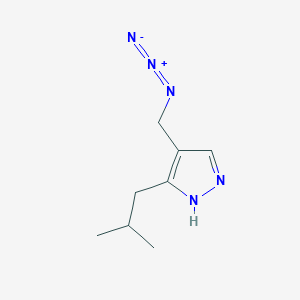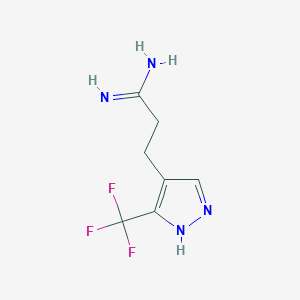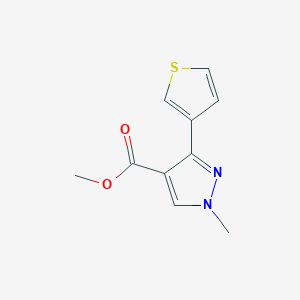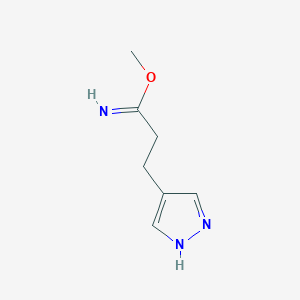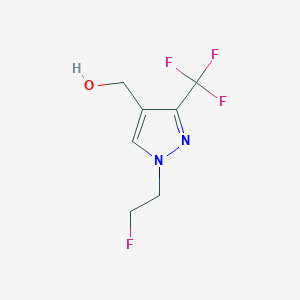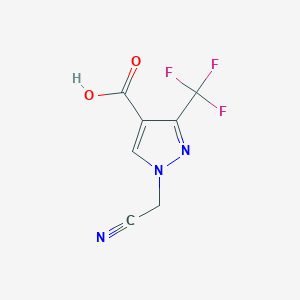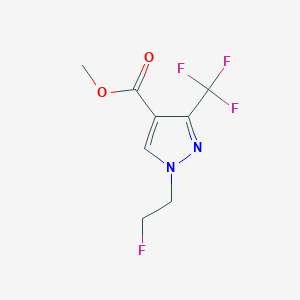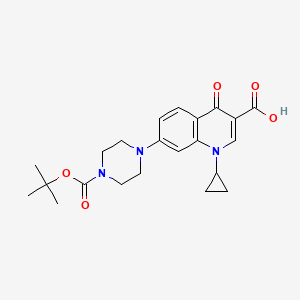
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis
The study of the reactivity of quinolone carboxylic acids with piperazine derivatives in aqueous medium sheds light on the synthesis processes of quinolone antibiotics such as ciprofloxacin and norfloxacin. The reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid and piperazine results in ciprofloxacin, with the formation of specific impurities characterized and isolated during the process (Kalkote, Sathe, Kharul, Chavan, & Ravindranathan, 1996).
Physicochemical Properties
Investigations into the physicochemical properties of quinolone derivatives, including their melting and dissociation behaviors, are crucial for improving the crystallization and purification processes in the industrial manufacture of compounds like ciprofloxacin. Understanding these properties assists in the optimization of production processes for these antibiotics (Qiuxiang, 2002).
Novel Derivatives and Antimicrobial Studies
The synthesis of novel ciprofloxacin derivatives and their subsequent evaluation for antimicrobial properties is an important area of research. This includes the creation of piperazine substituted ciprofloxacin derivatives and their structural establishment through spectral studies. The antimicrobial activities of these derivatives offer insights into the development of new therapeutic agents (Yadav & Joshi, 2008).
Photochemical Studies
Understanding the photochemical behavior of quinolone antibiotics in aqueous solutions, such as ciprofloxacin, is essential for assessing their stability and degradation pathways under various environmental conditions. These studies involve the examination of substitution reactions, decarboxylation, and the effects of additives on the reaction course (Mella, Fasani, & Albini, 2001).
Synthesis of Thiazolidinone Derivatives
The development of fluoroquinolone-based thiazolidinones and their evaluation for antifungal and antibacterial activities is another significant application. This research involves the synthesis of novel compounds from quinolone carboxylic acids and their screening for antimicrobial properties, contributing to the search for new antimicrobial agents (Patel & Patel, 2010).
properties
IUPAC Name |
1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUXTZLFINWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




